Amcasertib

Descripción

This compound is an orally available cancer cell stemness kinase inhibitor with potential antineoplastic activity. Even though the exact target has not been fully elucidated, this compound targets and inhibits one or more pathways involved in cancer stem cell survival. As a result, cancer stem cell (CSC) growth as well as heterogeneous cancer cell growth is inhibited. CSCs, self-replicating cells able to differentiate into heterogeneous cancer cells, appear to be responsible for both tumor relapse and metastasis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Structure

3D Structure

Propiedades

Número CAS |

1129403-56-0 |

|---|---|

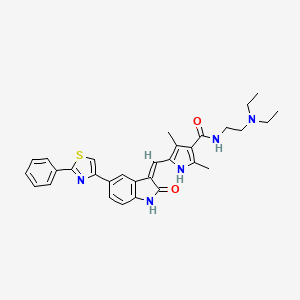

Fórmula molecular |

C31H33N5O2S |

Peso molecular |

539.7 g/mol |

Nombre IUPAC |

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17- |

Clave InChI |

QDWKGEFGLQMDAM-ULJHMMPZSA-N |

SMILES isomérico |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

SMILES canónico |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C |

Apariencia |

Solid powder |

Otros números CAS |

1129403-56-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amcasertib; BBI503; BBI-503; BB I503. |

Origen del producto |

United States |

Foundational & Exploratory

Amcasertib's Mechanism of Action in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcasertib (formerly BBI503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness kinases.[1][2] Cancer stem cells (CSCs) are a subpopulation of self-renewing cells within a tumor that are thought to be responsible for tumor initiation, progression, metastasis, and relapse.[1] By targeting the fundamental pathways that maintain this CSC population, this compound represents a novel therapeutic strategy in oncology. This technical guide provides an in-depth overview of the molecular mechanism of this compound, with a specific focus on its activity in colorectal cancer (CRC).

Core Mechanism of Action: Inhibition of Cancer Stemness Kinases

This compound's primary antineoplastic activity stems from its ability to inhibit multiple serine-threonine kinases that are critical for the maintenance and survival of cancer stem cells.[2][3] Preclinical research has identified two key pathways that are potently inhibited by this compound, leading to the suppression of CSC phenotypes in colorectal cancer models.

The STK33-Nanog Pathway

The transcription factor Nanog is a core regulator of pluripotency and is implicated in maintaining the stem-like properties of cancer cells. High Nanog expression in colorectal cancer is associated with a poor prognosis. Preclinical studies have demonstrated that Serine/Threonine Kinase 33 (STK33) directly interacts with and phosphorylates Nanog, leading to its stabilization and enhanced function.

This compound targets and inhibits STK33. This inhibition prevents the phosphorylation and subsequent stabilization of Nanog, leading to its degradation. The downstream consequences include a reduction in the expression of key stemness markers such as NANOG and CD133, and an overall decrease in the CSC population.

The STK17A-β-catenin Pathway

The Wnt/β-catenin signaling pathway is a fundamental pathway in development and is aberrantly activated in the majority of colorectal cancers, driving proliferation and maintaining a stem-cell-like state. A novel mechanism for the activation of this pathway in cancer has been identified involving Serine/Threonine Kinase 17A (STK17A), also known as DRAK1.

STK17A, a member of the death-associated protein kinase family, has been shown to promote cancer stemness phenotypes by directly phosphorylating β-catenin at the serine 675 residue. This phosphorylation enhances β-catenin's stability and transcriptional activity. This compound potently inhibits STK17A, which in turn blocks the phosphorylation of β-catenin at Ser675, leading to the downregulation of Wnt/β-catenin target gene expression and a reduction in cancer stemness.

The dual inhibition of these pathways ultimately leads to a reduction in the cancer stem cell pool, enhancement of apoptosis, and suppression of tumor growth.

Data Presentation

Quantitative Preclinical and Clinical Data

The following tables summarize key data from preclinical and clinical studies of this compound.

| Preclinical Activity of this compound | |

| Target Kinases | STK33, STK17A |

| Downstream Effects | Inhibition of Nanog expression and stabilization |

| Inhibition of β-catenin phosphorylation at Ser675 | |

| Inhibition of CD133 expression | |

| Enhancement of apoptosis | |

| Cell Line Example (Non-CRC) | In PC-9/GR cells, this compound (0-1μM; 48h) inhibits NANOG and CD133 expression and suppresses cell growth in a dose-dependent manner. |

| Phase 1 Clinical Trial Data in Advanced Colorectal Cancer (BBI503) | |

| Patient Population | Heavily pre-treated (median 4 prior lines of therapy) |

| Biomarker | Nanog expression in archival tumor tissue (Immunohistochemistry) |

| Disease Control Rate (DCR) | 56% in Nanog-positive patients |

| 13% in Nanog-negative patients (p = 0.040) | |

| Median Overall Survival (mOS) | 38 weeks in Nanog-positive patients (ITT) |

| 16 weeks in Nanog-negative patients (ITT) (p = 0.089) |

Experimental Protocols

Detailed experimental protocols for this compound are proprietary. However, based on the cited literature, the following represents a standard methodology for a key experiment.

Protocol: Immunohistochemistry (IHC) for Nanog Expression in Tumor Tissue

This protocol outlines the general steps for evaluating Nanog protein expression in archival colorectal cancer patient tumor tissue, similar to the methodology used for patient stratification in the Phase 1 trial.

-

Tissue Preparation:

-

Formalin-fixed, paraffin-embedded (FFPE) colorectal tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged slides.

-

Slides are baked at 60°C for 1 hour to adhere the tissue.

-

-

Deparaffinization and Rehydration:

-

Slides are immersed in xylene (or a xylene substitute) two times for 5 minutes each.

-

Slides are rehydrated through a series of graded ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

-

Rinse slides in deionized water.

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval (HIER) is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

-

Slides are allowed to cool to room temperature for 20 minutes, followed by a rinse in Tris-buffered saline (TBS).

-

-

Blocking and Antibody Incubation:

-

Endogenous peroxidase activity is quenched by incubating slides in 3% hydrogen peroxide for 10 minutes.

-

Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., 5% normal goat serum in TBS) for 30 minutes.

-

The primary antibody (e.g., rabbit anti-Nanog polyclonal antibody) is diluted in antibody diluent and applied to the slides. Incubation is performed overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Slides are rinsed with TBS.

-

A secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) is applied and incubated for 1 hour at room temperature.

-

Slides are rinsed with TBS.

-

The signal is developed using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen. The reaction is monitored under a microscope and stopped by rinsing with water.

-

-

Counterstaining and Mounting:

-

Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Slides are dehydrated through graded ethanol and cleared in xylene.

-

A coverslip is mounted using a permanent mounting medium.

-

-

Analysis:

-

A pathologist scores the slides based on the intensity and percentage of Nanog-positive tumor cells. A scoring system (e.g., H-score) is used to classify tumors as "Nanog-high" or "Nanog-low".

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Colorectal Cancer

Caption: this compound inhibits STK33 and STK17A kinases.

Experimental Workflow: Biomarker-Guided Clinical Trial

Caption: Workflow for a biomarker-driven study of this compound.

Potential Resistance Mechanisms

While specific mechanisms of resistance to this compound in colorectal cancer have not been extensively detailed in the public domain, several general principles of drug resistance in CRC could be applicable:

-

Alterations in Drug Metabolism: Overexpression of ATP-binding cassette (ABC) transporters could increase drug efflux, reducing the intracellular concentration of this compound.

-

Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) could counteract the pro-apoptotic effects of this compound.

-

Signaling Pathway Redundancy: Cancer cells may develop resistance by activating alternative survival and stemness pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to bypass the inhibition of STK33 and STK17A.

-

Mutations in Drug Targets: Although not reported, acquired mutations in the kinase domains of STK33 or STK17A could potentially reduce the binding affinity of this compound.

Further research is necessary to elucidate the precise mechanisms by which colorectal cancer cells might acquire resistance to this compound.

Conclusion

This compound presents a targeted approach to treating colorectal cancer by inhibiting key serine-threonine kinases, STK33 and STK17A, which are essential for maintaining the cancer stem cell population. Its mechanism involves the disruption of the Nanog and β-catenin pathways, leading to reduced stemness and increased apoptosis. Early clinical data in advanced colorectal cancer suggests that Nanog expression may serve as a predictive biomarker for treatment response, highlighting the clinical relevance of its mechanism of action. Future investigations should focus on validating this biomarker, exploring combination therapies to enhance efficacy, and characterizing potential mechanisms of resistance to optimize its clinical application.

References

Amcasertib: A Technical Guide to Target Identification and Validation in Cancer Stem Cell Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amcasertib (formerly BBI503) is a first-in-class, orally available small molecule inhibitor that targets cancer stemness pathways. While the precise upstream serine/threonine kinase targets of this compound are not publicly disclosed, extensive preclinical research has validated its mechanism of action through the inhibition of the Nanog signaling pathway, a master regulator of pluripotency and cancer stem cell (CSC) maintenance. This technical guide provides a comprehensive overview of the target identification and validation of this compound, focusing on its effects on CSCs. It includes a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the implicated signaling pathways and experimental workflows.

Target Identification: The Cancer Stem Cell Kinase Hypothesis

The development of this compound was predicated on the hypothesis that targeting key kinases responsible for maintaining the cancer stem cell phenotype would be an effective anti-cancer strategy. CSCs are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies.[1] The transcription factor Nanog is a critical mediator of these stem-like properties in various cancers.[2] this compound was designed as a multi-kinase inhibitor targeting serine-threonine kinases that act upstream of the Nanog signaling cascade and other CSC pathways.[3]

Target Validation: Inhibition of the Nanog Pathway and Cancer Stem Cell Phenotype

The validation of this compound's target engagement has been demonstrated through a series of preclinical studies assessing its impact on the Nanog pathway and the functional characteristics of cancer stem cells.

Downregulation of Stemness Markers

Treatment with this compound has been shown to inhibit the expression of key stemness markers, including Nanog and CD133, in various cancer cell lines.[4][5] This provides direct evidence of the drug's impact on the core transcriptional program of CSCs.

Cellular and Phenotypic Effects

This compound has been demonstrated to induce a range of anti-cancer effects consistent with the inhibition of cancer stem cell function:

-

Induction of Apoptosis: this compound treatment leads to a significant increase in programmed cell death in cancer cells and CSCs.

-

Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in the cell cycle of cancer cells.

-

Inhibition of Self-Renewal and Proliferation: this compound effectively inhibits colony formation and the growth of tumor spheroids, which are in vitro surrogates for CSC self-renewal and proliferative capacity.

-

Suppression of Invasion and Migration: The invasive and migratory properties of cancer cells, which are hallmarks of metastasis, are significantly reduced by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | Reference |

| Breast Cancer Stem Cells | Cytotoxicity (RTCA) | 24 | 2.9 | |

| Breast Cancer Stem Cells | Cytotoxicity (RTCA) | 48 | 1.9 | |

| Breast Cancer Stem Cells | Cytotoxicity (RTCA) | 72 | 1.8 | |

| Ovarian Cancer Cells (MDAH-2774) | Cytotoxicity (RTCA) | Not Specified | Not Specified | |

| Ovarian Cancer Stem Cells | Cytotoxicity (RTCA) | Not Specified | Not Specified |

Table 1: In Vitro Cytotoxicity of this compound

| Clinical Trial ID | Phase | Cancer Type | Key Efficacy Endpoint | Result | Reference |

| NCT01781455 | Phase 1b/2 | Advanced Adenoid Cystic Carcinoma | Disease Control Rate (DCR) at 8 weeks | 86% | |

| NCT01781455 | Phase 1b/2 | Advanced Adenoid Cystic Carcinoma | Prolonged Disease Control (≥ 6 months) | 57% | |

| NCT01781455 | Phase 1b/2 | Advanced Adenoid Cystic Carcinoma | Median Overall Survival (mOS) | 28.3 months |

Table 2: Clinical Efficacy Data for this compound

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized signaling pathway through which this compound exerts its effects. By inhibiting upstream serine/threonine "stemness kinases," this compound leads to the downregulation of Nanog and other key effectors of the cancer stem cell phenotype.

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Target Validation

The diagram below outlines a typical experimental workflow for validating the effects of a kinase inhibitor like this compound on cancer stem cell properties.

Caption: Workflow for this compound target validation.

Detailed Experimental Protocols

Cytotoxicity Assay using xCELLigence Real-Time Cell Analyzer (RTCA)

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound on cancer cells.

Materials:

-

xCELLigence RTCA DP instrument (ACEA Biosciences)

-

E-Plates 96 (ACEA Biosciences)

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Background Measurement: Add 50 µL of cell culture medium to each well of a 96-well E-Plate. Place the plate on the RTCA station and perform a background reading.

-

Cell Seeding: Harvest cells using trypsin-EDTA and resuspend in complete medium. Count the cells and adjust the concentration. Add 100 µL of the cell suspension to each well of the E-Plate at an optimized seeding density (e.g., 5,000 cells/well).

-

Cell Settling: Leave the plate at room temperature in a sterile hood for 30 minutes to allow for even cell distribution.

-

Monitoring Cell Adhesion and Proliferation: Place the E-Plate in the RTCA instrument inside a 37°C, 5% CO2 incubator and monitor cell proliferation in real-time by measuring the Cell Index.

-

Compound Addition: Once cells are in the logarithmic growth phase, prepare serial dilutions of this compound in complete medium. Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.

-

Real-Time Monitoring of Cytotoxicity: Continue to monitor the Cell Index in real-time for the desired duration (e.g., 24, 48, 72 hours).

-

Data Analysis: The RTCA software is used to plot the normalized Cell Index over time. IC50 values for each time point are calculated from the dose-response curves.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cancer cell line of interest

-

This compound

-

PBS

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., the IC50 value determined by RTCA) for a specified time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

Transwell Migration and Invasion Assay

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cancer cell line of interest

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain

Procedure:

-

Preparation of Inserts: For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used uncoated.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing this compound at the desired concentration.

-

Assay Setup: Add medium containing the chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells. Seed the cell suspension into the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Removal of Non-migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated/invaded cells.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the underside of the membrane with methanol. Stain the cells with Crystal Violet.

-

Quantification: After washing and drying, count the number of stained cells on the underside of the membrane using a microscope. Multiple fields of view should be counted for each insert. The results are expressed as the average number of migrated/invaded cells per field.

Conclusion

While the direct kinase targets of this compound remain to be fully elucidated in the public domain, the available preclinical data provides strong validation for its mechanism of action through the inhibition of the Nanog-mediated cancer stem cell pathway. The observed downstream effects, including apoptosis induction, cell cycle arrest, and inhibition of self-renewal, migration, and invasion, underscore the potential of this compound as a therapeutic agent targeting the root of tumor progression. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of novel cancer stemness kinase inhibitors. Further research, including comprehensive kinome profiling and detailed biomarker analysis from clinical trials, will be instrumental in refining our understanding of this compound's precise molecular interactions and its clinical application.

References

Investigating the Biological Functions of Amcasertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcasertib (BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness pathways.[1][2][3] Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are thought to be major drivers of tumor initiation, metastasis, and resistance to conventional therapies. This compound has demonstrated potential as an antineoplastic agent by inhibiting key signaling pathways that are crucial for the survival and proliferation of CSCs.[4][5] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

This compound functions as a multi-kinase inhibitor, primarily targeting serine-threonine kinases involved in cancer stem cell signaling. Preclinical studies have identified its key mechanisms of action to be the inhibition of the Nanog and β-catenin pathways through the targeting of specific stemness kinases.

Inhibition of the Nanog Pathway via STK33

This compound has been shown to target the Nanog pathway by inhibiting Serine/Threonine Kinase 33 (STK33). STK33 is a kinase that appears to interact with and promote the stabilization of the core pluripotency transcription factor Nanog through phosphorylation. By inhibiting STK33, this compound may lead to the destabilization and subsequent degradation of Nanog, thereby suppressing cancer stem cell properties.

Inhibition of the β-Catenin Pathway via STK17A

Another critical target of this compound is Serine/Threonine Kinase 17A (STK17A), also known as DRAK1. This compound potently inhibits STK17A, which in turn leads to the inhibition of β-catenin phosphorylation at serine 675 (Ser675). The phosphorylation of β-catenin at this site is known to promote its stabilization and transcriptional activity. Thus, by inhibiting this phosphorylation event, this compound can effectively suppress the Wnt/β-catenin signaling pathway, which is a key regulator of stem cell maintenance and proliferation.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

Biological Functions and In Vitro Efficacy

This compound exhibits a range of anti-cancer activities in preclinical models, particularly against cancer stem cells. Its biological functions include the induction of apoptosis, inhibition of cell proliferation, and reduction of cell migration and invasion.

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |

| Breast Cancer Stem Cells (BCSCs) | Breast Cancer | 48 | 1.9 | |

| Ovarian Cancer Stem Cells (OCSCs) | Ovarian Cancer | Not Specified | Not Specified | |

| MDAH-2774 | Ovarian Cancer | Not Specified | Not Specified | |

| OVCAR-3 | Ovarian Cancer | Not Specified | Not Specified | |

| PC-9/GR | Non-Small Cell Lung Cancer (Gefitinib-Resistant) | 48 | Dose-dependent growth suppression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Cytotoxicity Assay using xCELLigence Real-Time Cell Analyzer (RTCA)

The xCELLigence system monitors cellular events such as proliferation and cytotoxicity in real-time by measuring changes in electrical impedance.

Workflow Diagram:

Protocol:

-

Plate Preparation: Add 100 µL of cell culture medium to each well of a 96-well E-Plate to obtain background impedance readings.

-

Cell Seeding: Harvest and count cells. Seed the desired number of cells (e.g., 5,000-10,000 cells/well) in 100 µL of medium into each well.

-

Cell Monitoring: Place the E-Plate onto the RTCA station in a CO2 incubator and initiate impedance measurements to monitor cell attachment and proliferation.

-

Compound Addition: Once cells are in the logarithmic growth phase, add serial dilutions of this compound to the wells. Include vehicle control (e.g., DMSO) wells.

-

Data Acquisition: Continue to monitor the cell index in real-time for a desired duration (e.g., 48-72 hours).

-

Data Analysis: The RTCA software is used to plot the normalized cell index over time. The IC50 values can be calculated at different time points by fitting the dose-response curves.

Apoptosis Assay by Flow Cytometry

Apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect the levels of specific proteins and their phosphorylation status.

Protocol:

-

Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-β-catenin Ser675, anti-Nanog) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising cancer stemness kinase inhibitor with a multi-targeted mechanism of action. Its ability to inhibit the Nanog and β-catenin pathways through the targeting of STK33 and STK17A, respectively, provides a strong rationale for its development as a therapeutic agent against cancers driven by CSCs. The in vitro data demonstrate its efficacy in inducing apoptosis and inhibiting proliferation and migration in various cancer cell models. Further investigation into its broader kinase selectivity profile and in vivo efficacy will be crucial for its clinical translation. This guide provides a foundational understanding of this compound's biological functions and the experimental approaches to further explore its therapeutic potential.

References

- 1. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Amcasertib: A Technical Deep Dive into the Inhibition of Cancer Stem Cell Self-Renewal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and therapeutic resistance. Targeting the self-renewal pathways of CSCs is a promising strategy in oncology. Amcasertib (BBI503) is a first-in-class, orally available small molecule inhibitor that targets key signaling pathways implicated in the maintenance of cancer stemness. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on CSC self-renewal. We present quantitative data from preclinical studies, detailed experimental protocols for assessing its efficacy, and visual representations of the signaling pathways and experimental workflows involved.

Introduction to this compound and Cancer Stem Cell Self-Renewal

Cancer stem cells are characterized by their ability to self-renew, a process tightly regulated by several key signaling pathways, including the Nanog and Wnt/β-catenin pathways. These pathways are often aberrantly activated in various cancers, contributing to the persistence of CSC populations. This compound has emerged as a promising therapeutic agent that selectively targets these CSC pathways.[1][2] It is a multi-kinase inhibitor that has been shown to inhibit the function of several serine-threonine kinases crucial for CSC survival and self-renewal.[3] Preclinical studies have demonstrated its potential to induce apoptosis, inhibit tumor growth and metastasis, and reduce the expression of key stemness markers.[4] This guide will delve into the technical details of this compound's mechanism of action and provide the necessary information for researchers to design and execute studies to further evaluate its potential.

Mechanism of Action: Targeting Key CSC Self-Renewal Pathways

This compound exerts its anti-CSC effects by modulating critical signaling pathways involved in self-renewal and pluripotency. The primary targets identified to date are the Nanog and Wnt/β-catenin signaling cascades.

Inhibition of the Nanog Pathway

The transcription factor Nanog is a cornerstone of embryonic stem cell pluripotency and is frequently overexpressed in CSCs, where it drives self-renewal. This compound has been shown to inhibit the transcriptional activity of Nanog. Preclinical evidence suggests that this inhibition may be mediated through the targeting of upstream kinases such as Serine/Threonine Kinase 33 (STK33), which is believed to phosphorylate and stabilize Nanog. By inhibiting STK33, this compound leads to the destabilization and subsequent degradation of Nanog, thereby suppressing the expression of its downstream target genes involved in stemness.

Modulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to both embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers and is critical for CSC maintenance. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes. This compound is reported to inhibit the Wnt/β-catenin pathway, potentially through the inhibition of Serine/Threonine Kinase 17A (STK17A). STK17A has been implicated in phosphorylating β-catenin, and its inhibition by this compound may lead to decreased β-catenin stability and signaling.

Quantitative Preclinical Data

The efficacy of this compound in targeting CSCs has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Stem Cells

| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Time Point (hours) | Citation |

| Breast Cancer Stem Cells (BCSC) | Triple-Negative Breast Cancer | xCELLigence RTCA | 2.9 | 24 | |

| BCSC | Triple-Negative Breast Cancer | xCELLigence RTCA | 1.9 | 48 | |

| BCSC | Triple-Negative Breast Cancer | xCELLigence RTCA | 1.8 | 72 | |

| Ovarian Cancer Stem Cells (OCSC) | Ovarian Cancer | xCELLigence RTCA | Not specified | Not specified | |

| PC-9/GR | Non-Small Cell Lung Cancer (Gefitinib-resistant) | Cell Growth Assay | Dose-dependent inhibition | 48 |

Table 2: Effects of this compound on CSC Phenotype and Function

| Cancer Type | Cell Line/Model | Parameter Measured | Effect of this compound | Quantitative Change | Citation |

| Breast Cancer | BCSC | Apoptosis | Increased | 5.24-fold increase in total apoptotic cells | |

| Breast Cancer | BCSC | Invasion | Decreased | Significant reduction (RFU) | |

| Breast Cancer | BCSC | Migration | Decreased | Significant reduction (RFU) | |

| Ovarian Cancer | MDAH-2774 | Colony Formation | Decreased | Significant inhibition | |

| Ovarian Cancer | OVCAR-3, OCSC | Spheroid Growth | Decreased | Effective inhibition | |

| Non-Small Cell Lung Cancer | PC-9/GR | NANOG Expression | Decreased | Not specified | |

| Non-Small Cell Lung Cancer | PC-9/GR | CD133 Expression | Decreased | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer stem cell self-renewal.

Sphere Formation Assay

This assay is widely used to evaluate the self-renewal capacity of CSCs in vitro.

Materials:

-

Cancer cell line of interest or freshly isolated primary tumor cells

-

DMEM/F12 media

-

B-27 supplement (50X, minus vitamin A)

-

Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)

-

Basic Fibroblast Growth Factor (bFGF) (10 ng/mL final concentration)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

PBS

-

Ultra-low attachment plates (e.g., 6-well or 96-well)

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare Sphere Formation Media: Supplement DMEM/F12 with B-27, hEGF, bFGF, and Penicillin-Streptomycin.

-

Cell Preparation:

-

For adherent cell lines, wash with PBS and detach using Trypsin-EDTA. Neutralize with serum-containing media and centrifuge.

-

For primary tumors, mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

-

Cell Counting and Seeding: Resuspend the cell pellet in sphere formation media and perform a viable cell count. Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.

-

This compound Treatment: Add this compound at various concentrations to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days. Add fresh media with growth factors and this compound every 2-3 days.

-

Quantification: After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope. The size of the spheres can also be measured.

-

Analysis: Calculate the Sphere Forming Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

Western Blot Analysis for Stemness Markers

This protocol details the detection of key CSC transcription factors like Nanog, SOX2, and OCT4.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nanog, anti-SOX2, anti-OCT4, anti-β-actin or -GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).

In Vivo Tumorigenicity Assay (Limiting Dilution Assay)

This assay is the gold standard for assessing the tumor-initiating capacity of CSCs in vivo.

Materials:

-

Cancer cells pre-treated with this compound or vehicle control

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Matrigel (optional, can enhance tumor take rate)

-

Sterile syringes and needles

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest and resuspend the treated and control cells in a suitable medium (e.g., PBS or serum-free media), with or without Matrigel. Prepare serial dilutions of the cells (e.g., 10,000, 1,000, 100, and 10 cells).

-

Injection: Subcutaneously inject each cell dilution into a cohort of immunocompromised mice.

-

Tumor Monitoring: Palpate the injection sites regularly to monitor for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at a specified time point.

-

Analysis: Record the number of mice that develop tumors at each cell dilution for both the this compound-treated and control groups.

-

CSC Frequency Calculation: Use Extreme Limiting Dilution Analysis (ELDA) software to calculate the cancer stem cell frequency and determine if this compound treatment significantly reduced it.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for targeting cancer stem cells by inhibiting their self-renewal capabilities through the modulation of the Nanog and Wnt/β-catenin pathways. The preclinical data summarized in this guide highlight its potential to reduce the CSC population and inhibit tumor growth. The provided experimental protocols offer a framework for researchers to further investigate the mechanisms of action and efficacy of this compound and similar CSC-targeting agents.

Future research should focus on definitively identifying the direct kinase targets of this compound to gain a more precise understanding of its mechanism. Further in vivo studies are warranted to explore its efficacy in various cancer models, including patient-derived xenografts, and to evaluate its potential in combination with conventional chemotherapies and other targeted agents. The continued investigation of this compound will be crucial in advancing the development of novel therapies aimed at eradicating the root of cancer.

References

- 1. Limiting Dilution Tumor Initiation Assay: An In Vivo Approach for the Study of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. New Opportunities and Challenges to Defeat Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Amcasertib's Molecular Mechanisms in Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcasertib (BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness pathways.[1][2] In the context of breast cancer, this compound has demonstrated significant potential by targeting breast cancer stem cells (BCSCs), a subpopulation of tumor cells implicated in therapy resistance, metastasis, and relapse.[1] This technical guide provides an in-depth overview of the known molecular targets and mechanisms of action of this compound in breast cancer, with a focus on quantitative data, experimental methodologies, and the signaling pathways involved. While this compound is known to be a multi-kinase inhibitor targeting several serine-threonine kinases, its precise, comprehensive kinase inhibition profile is not yet fully elucidated in publicly available literature.[1][3]

Molecular Targets and Mechanism of Action

This compound functions as a "cancer stemness kinase inhibitor," exerting its effects by modulating key signaling pathways that govern the self-renewal and survival of cancer stem cells. The primary known mechanism of this compound in breast cancer involves the downstream inhibition of the Nanog signaling pathway. Nanog is a critical transcription factor for maintaining pluripotency and self-renewal in embryonic stem cells and is aberrantly expressed in various cancers, including breast cancer, where its overexpression is linked to a more advanced disease stage and poor prognosis.

While the direct kinase targets of this compound are not exhaustively defined, a patent has suggested its potential as a Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) inhibitor. PDGFRα signaling has been implicated in breast cancer progression. Further research is required to definitively establish the direct kinase targets of this compound and their relative contributions to its anti-cancer effects in breast cancer.

The downstream effects of this compound's inhibitory activity culminate in the suppression of the epithelial-mesenchymal transition (EMT) profile in BCSCs, a process crucial for cancer cell invasion and metastasis. This is achieved, in part, through the inhibition of key stemness markers such as Nanog and CD133.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in breast cancer models.

Table 1: Cytotoxicity of this compound in Breast Cancer Stem Cells (BCSCs)

| Time Point | IC50 (µM) |

| 24 hours | 2.9 |

| 48 hours | 1.9 |

| 72 hours | 1.8 |

Table 2: Effects of this compound on BCSC Apoptosis, Invasion, and Migration (at 48 hours, 1.9 µM)

| Parameter | Observation |

| Apoptosis | Significant increase in apoptotic cells |

| Invasion | Significant decrease in invasive properties |

| Migration | Significant decrease in migratory properties |

Signaling Pathways

This compound's mechanism of action involves the disruption of key signaling pathways essential for breast cancer stem cell survival and propagation. The primary pathway affected is the Nanog signaling cascade.

References

Amcasertib's Impact on Serine-Threonine Kinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcasertib (BBI-503) is a first-in-class, orally active small molecule inhibitor that targets cancer stemness pathways by modulating the activity of several serine-threonine kinases.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on key serine-threonine kinase activity. It includes available quantitative data, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows. While comprehensive kinome-wide profiling data for this compound is not extensively available in the public domain, this guide synthesizes the current understanding of its primary targets and cellular effects.

Introduction

Cancer stem cells (CSCs) are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor initiation, progression, metastasis, and resistance to conventional therapies. Key signaling pathways that maintain the "stemness" of these cells are often regulated by serine-threonine kinases. This compound has emerged as a promising therapeutic agent that selectively targets these CSC pathways.[2][3] Preclinical and early clinical studies have shown that this compound exhibits anti-cancer activity in various solid tumors, including colorectal, head and neck, and adenoid cystic carcinoma.[4][5]

The primary mechanism of action of this compound involves the inhibition of specific serine-threonine kinases, leading to the disruption of crucial cancer stem cell signaling cascades. This guide will focus on the impact of this compound on two key serine-threonine kinases: Serine/Threonine Kinase 17A (STK17A) and Serine/Threonine Kinase 33 (STK33).

Quantitative Data on this compound Activity

Quantitative data on the direct enzymatic inhibition of a broad panel of serine-threonine kinases by this compound is limited in publicly accessible literature. However, cellular assays have provided insights into its potency in cancer stem cell models.

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| Breast Cancer Stem Cells | Cytotoxicity Assay | Inhibition of Cell Growth | 1.9 µM |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the cellular activity.

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer stem cell effects by inhibiting key serine-threonine kinases involved in the Nanog and β-catenin signaling pathways.

Inhibition of the STK33-Nanog Pathway

The transcription factor Nanog is a critical regulator of pluripotency and self-renewal in stem cells and is aberrantly expressed in many cancers. This compound has been shown to inhibit the activity of STK33, a serine-threonine kinase that phosphorylates and stabilizes Nanog. By inhibiting STK33, this compound leads to the destabilization and subsequent degradation of Nanog, thereby suppressing cancer stem cell properties.

Inhibition of the STK17A-β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer, contributing to CSC maintenance. This compound inhibits STK17A, a serine-threonine kinase that phosphorylates and stabilizes β-catenin. Specifically, inhibition of STK17A by this compound prevents the phosphorylation of β-catenin at serine 675 (p-β-catenin Ser675), leading to its degradation and the downregulation of Wnt target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on serine-threonine kinase activity and downstream signaling.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against a specific serine-threonine kinase, such as STK17A or STK33. This is a generalized protocol based on common kinase assay principles.

Objective: To determine the IC50 value of this compound for a specific serine-threonine kinase.

Materials:

-

Recombinant human serine-threonine kinase (e.g., STK17A or STK33)

-

Kinase-specific peptide substrate

-

This compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-33P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of p-β-catenin (Ser675)

This protocol details the procedure for detecting changes in the phosphorylation of β-catenin at serine 675 in cancer cells treated with this compound.

Objective: To assess the effect of this compound on STK17A activity in a cellular context by measuring the levels of p-β-catenin (Ser675).

Materials:

-

Cancer cell line known to express STK17A and β-catenin

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-β-catenin (Ser675)

-

Mouse anti-total β-catenin

-

Mouse anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-β-catenin (Ser675) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total β-catenin and a loading control like GAPDH.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the preclinical evaluation of a serine-threonine kinase inhibitor like this compound.

Conclusion

This compound represents a targeted therapeutic strategy aimed at the vulnerabilities of cancer stem cells. Its mechanism of action through the inhibition of key serine-threonine kinases, such as STK17A and STK33, disrupts critical signaling pathways necessary for CSC maintenance and survival. While further research is needed to fully elucidate its complete kinase inhibition profile, the available data and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and application of this novel class of cancer therapeutics. The provided protocols and workflow diagrams serve as a practical resource for the continued investigation of this compound and other serine-threonine kinase inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cancer stemness kinase inhibitor this compound: a promising therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A phase 1b/2 study of this compound, a first-in-class cancer stemness kinase inhibitor, in advanced adenoid cystic carcinoma. - ASCO [asco.org]

Amcasertib in Solid Tumors: A Technical Literature Review

A Deep Dive into the First-in-Class Cancer Stemness Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcasertib (formerly BBI-503) is an orally available, first-in-class small molecule inhibitor that targets cancer stemness kinases. By disrupting the pathways that govern cancer stem cell (CSC) self-renewal and survival, this compound represents a novel therapeutic strategy aimed at addressing tumor recurrence and therapeutic resistance. This technical guide synthesizes the current preclinical and clinical literature on this compound's application in solid tumors, presenting key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Targeting the Roots of Cancer

This compound's primary mechanism of action is the inhibition of multiple serine-threonine kinases that are crucial for the maintenance of cancer stem cell populations. This inhibition disrupts key signaling pathways involved in stemness, including the Nanog and β-catenin pathways. Preclinical studies have identified two specific targets:

-

Serine/Threonine Kinase 17A (STK17A): this compound potently inhibits STK17A, which leads to the inhibition of β-catenin phosphorylation at serine 675. This prevents the activation of β-catenin-mediated transcription of genes involved in cell proliferation and stemness.

-

Serine/Threonine Kinase 33 (STK33): By inhibiting STK33, this compound disrupts the stabilization of the Nanog transcription factor, a core regulator of pluripotency and CSC maintenance.

The dual inhibition of these pathways ultimately leads to a reduction in the cancer stem cell population, thereby potentially overcoming resistance to conventional therapies and preventing tumor relapse.

Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic effects across a range of solid tumor cell lines, with a particular potency noted in cancer stem cell-enriched populations.

| Cell Line | Cancer Type | IC50 (nM) | Assay Details |

| Breast Cancer Stem Cells | Breast | 1900 (at 48h) | xCELLigence Real-Time Cell Analyzer |

| HT-29 | Colon | 100-250 | Not specified |

| MDA-MB-231 | Breast | 100-250 | Not specified |

| SW480 (CSC-enriched) | Colon | ~2-fold more potent than non-enriched | Not specified |

In Vivo Tumor Growth Inhibition

Oral administration of this compound has been shown to reduce tumor growth in various xenograft models.

| Tumor Model | Cancer Type | Dosing | Outcome |

| PC3 | Prostate | 100 mg/kg | Tumor growth reduction |

| HepG2 | Liver | 100 mg/kg | Tumor growth reduction |

| FaDu | Pharyngeal | 100 mg/kg | Tumor growth reduction |

| MKN45 | Gastric | 100 mg/kg | Tumor growth reduction |

Clinical Trial Data

A phase 1 clinical trial (NCT01781455) has evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The study included dose-escalation and expansion cohorts in specific tumor types.

Safety and Tolerability (Phase 1)

In the initial dose-escalation phase involving 26 patients with various advanced solid tumors (including colorectal, hepatocellular, gastric, and pancreatic neuroendocrine tumors), this compound was found to be well-tolerated. The most common side effects were gastrointestinal-related. Doses ranged from 10 to 450 mg once daily.

Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) and Salivary/Parotid Gland Cancers[1][2]

| Parameter | Value | Patient Population |

| Number of Patients | 21 (15 HNSCC, 6 Salivary/Parotid) | Advanced, pre-treated |

| Dosing | 10 mg to 300 mg daily (once or twice daily) | Continuous 28-day cycles |

| Objective Response Rate (ORR) | 13% | (n=16 evaluable patients) |

| Disease Control Rate (DCR) | 50% | (n=16 evaluable patients) |

| Median Overall Survival (mOS) | 7.2 months | (n=21) |

| 12-month Survival Rate | 38% | (n=21) |

Efficacy in Adenoid Cystic Carcinoma (ACC)[3][4]

| Parameter | Value | Patient Population |

| Number of Patients | 14 | Metastatic, unresectable |

| Dosing | 110 mg to 300 mg total daily (once or twice daily) | Continuous 28-day cycles |

| Disease Control Rate (DCR) | 86% | (n=12) |

| Prolonged DCR (≥ 6 months) | 57% | (n=8) |

| Median Overall Survival (mOS) | 28.3 months | (n=14) |

| 12-month Survival Rate | 79% | (n=14) |

Efficacy in Advanced Colorectal Cancer (CRC)

| Parameter | Value | Patient Population |

| Number of Patients | 47 | Heavily pre-treated |

| Dosing | 20 mg to 500 mg total daily (RP2D: 300 mg once daily) | Continuous 28-day cycles |

| Disease Control Rate (DCR) | 56% (Nanog-positive) vs. 13% (Nanog-negative) | |

| Median Overall Survival (mOS) | 38 weeks (Nanog-positive) vs. 16 weeks (Nanog-negative) |

Experimental Protocols

In Vitro Cytotoxicity and Cell Proliferation Assay

-

Method: xCELLigence-Real-Time Cell Analyzer (RTCA) system.

-

Procedure:

-

Cells are seeded in E-plates containing micro-electronic sensors.

-

The instrument measures changes in electrical impedance as cells attach and proliferate on the sensors.

-

This compound is added at various concentrations.

-

Cell proliferation is monitored in real-time over 24, 48, and 72 hours.

-

IC50 values are calculated based on the dose-response curves.

-

Apoptosis and Cell Cycle Analysis

-

Method: Flow Cytometry.

-

Procedure:

-

Cells are treated with the IC50 concentration of this compound for 48 hours.

-

For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI).

-

For cell cycle analysis, cells are fixed and stained with a DNA-binding dye (e.g., PI).

-

Samples are analyzed on a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

-

Cell Migration and Invasion Assays

-

Method: CytoSelect™ 96-well Cell Migration and Invasion Assay.

-

Procedure:

-

Cells are seeded in the upper chamber of a Boyden chamber insert.

-

The lower chamber contains a chemoattractant.

-

For invasion assays, the insert is coated with a basement membrane extract.

-

This compound is added to the cells.

-

After incubation, non-migrated/invaded cells are removed from the top of the insert.

-

Migrated/invaded cells on the bottom of the insert are stained and quantified.

-

Resistance Mechanisms and Combination Therapies

The current literature on resistance mechanisms to this compound is limited. However, given its mechanism of action targeting cancer stem cells, potential resistance could arise from the activation of alternative stemness pathways.

One preclinical study has suggested that this compound may enhance the efficacy of gefitinib in non-small cell lung cancer cells by inhibiting Nanog and CD133 expression.[1] Further research into combination strategies is warranted to explore potential synergistic effects and overcome resistance.

Conclusion

This compound is a promising novel agent that targets the fundamental mechanisms of cancer stem cell survival and self-renewal. Preclinical data demonstrate its ability to inhibit the growth of various solid tumor cell lines and reduce tumor growth in vivo. Early clinical data have shown encouraging signs of anti-tumor activity and a manageable safety profile in heavily pre-treated patients with advanced solid tumors, particularly in adenoid cystic carcinoma and Nanog-positive colorectal cancer. Further clinical development, including studies on combination therapies and the identification of predictive biomarkers, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.

References

Methodological & Application

Application Notes and Protocols for Amcasertib In Vitro Assay in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcasertib (BBI-503) is an orally bioavailable small-molecule inhibitor that targets cancer stemness pathways.[1] It functions by inhibiting several serine-threonine kinases, which leads to the suppression of downstream signaling pathways, including Nanog.[1][2] The Nanog transcription factor is crucial for maintaining pluripotency and self-renewal in stem cells and is often overexpressed in various cancers, contributing to tumor progression and treatment resistance.[3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against non-small cell lung cancer (NSCLC) cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting key signaling pathways involved in cancer stem cell (CSC) maintenance and proliferation. The primary target is the Nanog signaling pathway, which plays a critical role in the self-renewal and survival of CSCs. By inhibiting serine-threonine kinases upstream of Nanog, this compound effectively downregulates Nanog expression and activity. This disruption of the cancer stemness pathway leads to decreased proliferation, induction of apoptosis, and reduced invasive and migratory capabilities in cancer cells.

Key Experiments and Protocols

This section outlines the detailed methodologies for essential in vitro assays to evaluate the efficacy of this compound in lung cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of lung cancer cells by 50% (IC50).

Materials:

-

Human lung cancer cell lines (e.g., A549, H1975, PC-9)

-

RPMI-1640 or DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture lung cancer cells in RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates and incubate overnight to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations.

-

Treatment: Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity and survival of single cancer cells.

Materials:

-

Human lung cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Methanol

-

Crystal Violet stain (0.5%)

Procedure:

-

Cell Seeding: Seed approximately 300 cells per well in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.

-

Quantification: Wash the plates with water, air dry, and count the number of colonies.

Data Presentation

The quantitative data from the in vitro assays should be summarized in tables for clear comparison. Below is an example of how to present IC50 data for this compound in various lung cancer cell lines.

| Cell Line | Treatment Duration | IC50 (µM) |

| A549 | 24 hours | User-determined value |

| 48 hours | User-determined value | |

| 72 hours | User-determined value | |

| H1975 | 24 hours | User-determined value |

| 48 hours | User-determined value | |

| 72 hours | User-determined value | |

| PC-9 | 24 hours | User-determined value |

| 48 hours | User-determined value | |

| 72 hours | User-determined value |

Note: The IC50 values for this compound in specific lung cancer cell lines should be determined experimentally.

Visualizations

Signaling Pathway of this compound

References

Application Notes and Protocols: Establishing an Amcasertib-Resistant Cell Line Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amcasertib (BBI503) is a first-in-class, orally active cancer stemness kinase inhibitor.[1][2][3] It has been developed to target and inhibit pathways crucial for cancer stem cell (CSC) survival and replication, including the Nanog pathway.[1][4] CSCs are a subpopulation of tumor cells believed to be responsible for tumor relapse, metastasis, and the development of therapeutic resistance. Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for improving its therapeutic efficacy and developing novel combination strategies. This document provides a detailed protocol for establishing an this compound-resistant cancer cell line model, a crucial tool for investigating these resistance mechanisms.

The primary method for developing drug-resistant cell lines in vitro is the gradual dose-escalation method. This technique mimics the clinical scenario where cancer cells are exposed to gradually increasing concentrations of a therapeutic agent, leading to the selection and expansion of resistant clones.

Key Signaling Pathways

This compound targets multiple serine-threonine kinases, leading to the inhibition of cancer stemness pathways, including Nanog. Resistance to this compound could potentially arise from alterations in these downstream pathways or the activation of alternative survival signals.

Caption: this compound signaling pathway and potential resistance mechanisms.

Experimental Workflow

The overall workflow for establishing and characterizing an this compound-resistant cell line is depicted below. This process involves a systematic dose escalation followed by comprehensive characterization of the resistant phenotype.

Caption: Experimental workflow for generating an this compound-resistant cell line.

Protocols

1. Determination of the IC50 of this compound in the Parental Cell Line

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cancer cell line. This value will serve as the basis for the starting concentration in the dose-escalation protocol.

Materials:

-

Parental cancer cell line of choice (e.g., breast, colon, lung cancer)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours. A recent study on breast cancer stem cells determined the IC50 of this compound to be 1.9 µM at 48 hours.

-

Assess cell viability using a suitable assay according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Establishment of the this compound-Resistant Cell Line by Dose Escalation

Objective: To generate a cell line with acquired resistance to this compound through continuous exposure to gradually increasing concentrations of the drug.

Materials:

-

Parental cancer cell line

-

Complete cell culture medium

-

This compound

-

Cell culture flasks (T25 or T75)

-

Trypsin-EDTA

-

Cryopreservation medium

Protocol:

-

Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value determined in the previous step.

-

Maintain the cells in this medium, changing the medium every 2-3 days. Initially, a significant amount of cell death is expected.

-

When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them at a 1:3 or 1:5 ratio into a fresh medium with the same this compound concentration.

-

Once the cells have adapted to the current drug concentration (typically after 2-3 passages with a stable growth rate), increase the concentration of this compound by a factor of 1.5 to 2.

-

Repeat steps 2-4, gradually increasing the this compound concentration. It is advisable to create frozen stocks of the cells at each incremental concentration.

-

Continue this process until the cells are able to proliferate in a medium containing an this compound concentration that is at least 5-10 times the initial IC50 of the parental cells. The entire process can take several months.

-

The resulting cell line is the this compound-resistant (AmcaR) cell line. It is recommended to maintain the AmcaR cell line in a medium containing a maintenance dose of this compound (e.g., the highest concentration they were selected in) to ensure the stability of the resistant phenotype.

3. Characterization of the this compound-Resistant Cell Line

Objective: To confirm and characterize the resistant phenotype of the newly established AmcaR cell line.

3.1. Confirmation of Resistance:

-

Determine the IC50 of this compound in the AmcaR cell line and compare it to the parental cell line. A significant increase (typically >3-fold) in the IC50 value confirms resistance.

-

Calculate the Resistance Index (RI) as follows: RI = IC50 (AmcaR cells) / IC50 (Parental cells)

3.2. Phenotypic Characterization:

-

Proliferation Assay: Compare the growth rates of parental and AmcaR cells in the presence and absence of this compound.

-

Colony Formation Assay: Assess the ability of single cells to form colonies under this compound treatment.

-

Migration and Invasion Assays: Investigate changes in the migratory and invasive potential of the AmcaR cells, as resistance is sometimes associated with an epithelial-to-mesenchymal transition (EMT).

3.3. Mechanistic Studies:

-

Gene Expression Analysis: Use techniques like qPCR or RNA sequencing to identify changes in the expression of genes associated with drug resistance (e.g., ABC transporters) or the known this compound signaling pathways (e.g., Nanog, Wnt, PI3K/Akt).

-

Protein Expression Analysis: Perform Western blotting to examine the protein levels of key signaling molecules and drug transporters.

-

Cross-Resistance Studies: Evaluate the sensitivity of the AmcaR cell line to other anti-cancer agents to determine if a multi-drug resistance phenotype has emerged.

Data Presentation

Table 1: IC50 Values and Resistance Index

| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |

| Parental | [Insert Value] | 1.0 |

| AmcaR | [Insert Value] | [Calculate Value] |

Table 2: Summary of Phenotypic Characteristics

| Characteristic | Parental Cell Line | AmcaR Cell Line |

| Doubling Time (hours) | [Insert Value] | [Insert Value] |

| Colony Formation Ability | [Describe Observation] | [Describe Observation] |

| Migratory Capacity | [Quantify] | [Quantify] |

| Invasive Capacity | [Quantify] | [Quantify] |

Troubleshooting

-

Excessive Cell Death: If more than 50% of cells die after increasing the drug concentration, revert to the previous lower concentration for a few more passages before attempting to increase it again.

-

Loss of Resistant Phenotype: To prevent this, maintain the resistant cell line in a medium containing a maintenance dose of this compound and create frozen stocks at regular intervals.

-

Contamination: Use strict aseptic techniques and consider culturing the resistant and parental cell lines in separate incubators.

By following these detailed protocols, researchers can successfully establish and characterize an this compound-resistant cell line model. This in vitro tool will be invaluable for elucidating the molecular mechanisms of resistance to this novel cancer stemness kinase inhibitor and for the preclinical evaluation of new therapeutic strategies to overcome it.

References